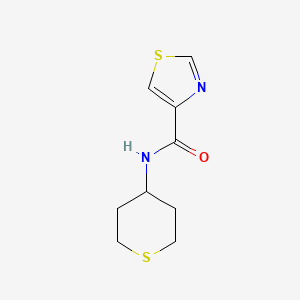
N-(thian-4-yl)-1,3-thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(thian-4-yl)-1,3-thiazole-4-carboxamide, also known as TTA-A2, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications. It is a derivative of thiazole and has been found to have various biochemical and physiological effects.
作用机制
The mechanism of action of N-(thian-4-yl)-1,3-thiazole-4-carboxamide involves its ability to activate the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism. Activation of PPARα by N-(thian-4-yl)-1,3-thiazole-4-carboxamide leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipid synthesis and storage. This results in an increase in the breakdown of fatty acids and a decrease in the production and storage of lipids, leading to improved metabolic function.
Biochemical and Physiological Effects:
N-(thian-4-yl)-1,3-thiazole-4-carboxamide has been found to have various biochemical and physiological effects, including improving insulin sensitivity, reducing inflammation, and promoting neuroprotection. In animal studies, N-(thian-4-yl)-1,3-thiazole-4-carboxamide has been shown to improve glucose tolerance and reduce insulin resistance. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, N-(thian-4-yl)-1,3-thiazole-4-carboxamide has been found to have neuroprotective effects and has been studied for its potential in treating neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of N-(thian-4-yl)-1,3-thiazole-4-carboxamide in lab experiments is its specificity for PPARα, which allows for targeted activation of this receptor. This specificity also reduces the potential for off-target effects. However, one limitation of N-(thian-4-yl)-1,3-thiazole-4-carboxamide is its low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, the multi-step synthesis process of N-(thian-4-yl)-1,3-thiazole-4-carboxamide can be time-consuming and costly.
未来方向
There are several future directions for the study of N-(thian-4-yl)-1,3-thiazole-4-carboxamide. One area of research is the potential use of N-(thian-4-yl)-1,3-thiazole-4-carboxamide in the treatment of metabolic disorders such as type 2 diabetes and obesity. Another area of research is the potential use of N-(thian-4-yl)-1,3-thiazole-4-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, further studies are needed to investigate the safety and efficacy of N-(thian-4-yl)-1,3-thiazole-4-carboxamide in humans.
合成方法
The synthesis of N-(thian-4-yl)-1,3-thiazole-4-carboxamide involves several steps, including the reaction of 2-aminobenzenethiol with ethyl acrylate, followed by the reaction of the resulting product with thionyl chloride. The final product is obtained by reacting the resulting intermediate with 2-aminothiazole. The synthesis of N-(thian-4-yl)-1,3-thiazole-4-carboxamide is a multi-step process that requires careful attention to detail to ensure the purity and yield of the final product.
科学研究应用
N-(thian-4-yl)-1,3-thiazole-4-carboxamide has been found to have potential therapeutic applications in various scientific research fields, including neuroscience, cancer research, and metabolic disorders. In neuroscience, N-(thian-4-yl)-1,3-thiazole-4-carboxamide has been shown to have neuroprotective effects and has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-(thian-4-yl)-1,3-thiazole-4-carboxamide has been studied for its potential in inhibiting the growth and proliferation of cancer cells. In metabolic disorders, N-(thian-4-yl)-1,3-thiazole-4-carboxamide has been studied for its potential in regulating glucose metabolism and improving insulin sensitivity.
属性
IUPAC Name |
N-(thian-4-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS2/c12-9(8-5-14-6-10-8)11-7-1-3-13-4-2-7/h5-7H,1-4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRWZGSMIPSXCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1NC(=O)C2=CSC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thian-4-yl)-1,3-thiazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylmethyl)ethanamine](/img/structure/B7563374.png)
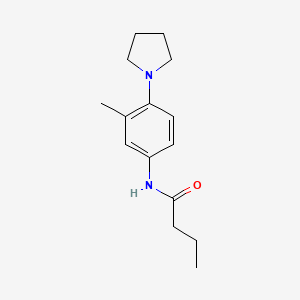
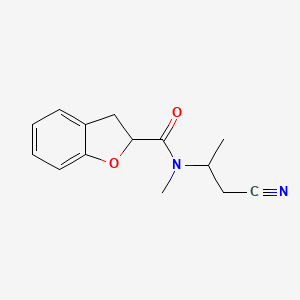
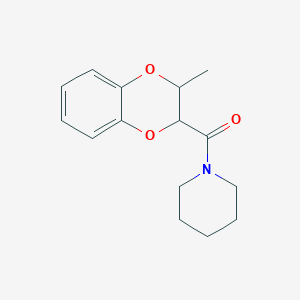

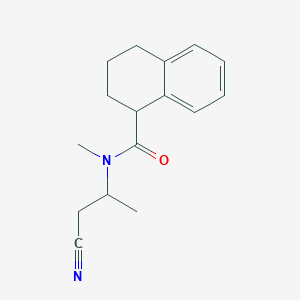
![[2-(Difluoromethylsulfanyl)pyridin-3-yl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7563423.png)
![N-[2-oxo-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B7563434.png)

![N-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]acetamide](/img/structure/B7563442.png)
![N-[2-(2,6-dichloroanilino)-2-oxoethyl]-N-ethyl-2-phenyltriazole-4-carboxamide](/img/structure/B7563445.png)
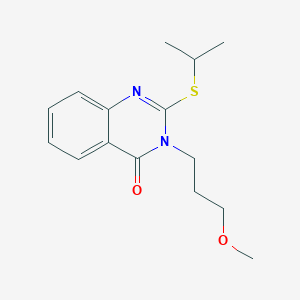
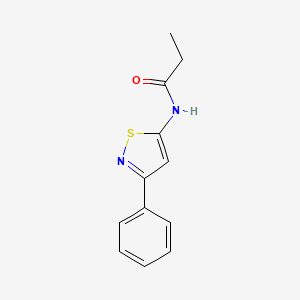
![2-[(2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-piperidin-1-ylpropan-1-one](/img/structure/B7563461.png)